molecular formula C16H25N5 B15047750 N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine CAS No. 1856095-65-2

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B15047750
CAS No.: 1856095-65-2
M. Wt: 287.40 g/mol
InChI Key: PQMCXUBSLLYULB-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole precursors under controlled conditions. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts such as transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-methyl-3-phenyl-1H-pyrazole-5-amine
  • 3,5-dimethyl-1H-pyrazole
  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its specific structural features, such as the presence of a cyclopentyl group and two pyrazole rings. These structural elements contribute to its distinct pharmacological profile and make it a valuable compound for research and industrial applications .

Properties

CAS No.

1856095-65-2

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C16H25N5/c1-4-20-16(9-12(2)18-20)17-10-14-11-21(19-13(14)3)15-7-5-6-8-15/h9,11,15,17H,4-8,10H2,1-3H3

InChI Key

PQMCXUBSLLYULB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CN(N=C2C)C3CCCC3

Origin of Product

United States

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